![molecular formula C14H8BrN3 B2472794 {[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile CAS No. 355418-51-8](/img/structure/B2472794.png)

{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

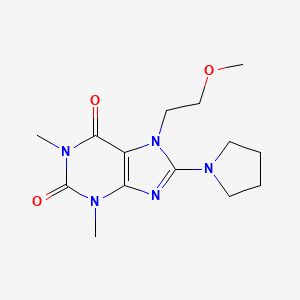

{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile, abbreviated as (1-(4-BrP)-1H-Pyrrol-2-yl)MPDN, is a new organic compound with a unique structure and interesting properties. It is a member of the pyrrol-2-ylmethylidene family of compounds and contains a bromophenyl group, which is a group of atoms consisting of a benzene ring with one or more bromine atoms attached. It is a colorless solid that is insoluble in water and has a melting point of 137-138°C.

Applications De Recherche Scientifique

Structural and Chemical Properties

- Rotational Barriers and Structural Analysis : Karlsen et al. (2002) studied the rotational barriers around carbon-amino-nitrogen bonds in compounds similar to {[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile. They used dynamic 1H NMR spectroscopy and X-ray crystallography for their analysis, contributing to the understanding of structural properties in such compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Biological and Medicinal Applications

- Inhibitors of Glycolic Acid Oxidase : Rooney et al. (1983) explored derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to {[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile, as inhibitors of glycolic acid oxidase. This study highlights the potential of similar compounds in medical applications (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).

Synthesis and Material Science

Synthesis of Novel Alkaloids : Youn et al. (2013) isolated new pyrrole alkaloids with bulky N-alkyl side chains from Lycium chinense, which contributes to the field of organic synthesis and natural product chemistry. The findings can inform further research on similar pyrrole-based compounds (Youn, Kil, Nam, Lee, Kim, Lee, Lee, & Seo, 2013).

Development of Liquid Crystal Materials : Babak et al. (2015) worked on the aldol-crotonic condensation of allobetulone and betulonic aldehyde with N-substituted pyrrole-2- and pyrazole-4-carbaldehydes. Their research is significant for the creation of new chiral components for liquid crystal materials, indicating the potential use of such pyrrole derivatives in material science (Babak, Semenenko, Gella, Musatov, Shishkina, Novikova, Sofronov, Morina, & Lipson, 2015).

Catalysis and Chemical Reactions

- Catalyst for Suzuki-Type C−C Coupling : Mazet and Gade (2001) developed a bis(oxazolinyl)pyrrole which acted as a monoanionic tridentate supporting ligand. This compound was used to synthesize a highly active palladium catalyst for Suzuki-type C−C coupling, demonstrating the utility of such pyrrole derivatives in catalysis (Mazet & Gade, 2001).

Mécanisme D'action

Biochemical Pathways

Once the targets are identified, it will be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. These properties are crucial for understanding the compound’s pharmacokinetics and predicting its behavior in a biological system .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Once the compound’s targets and mode of action are identified, it will be possible to predict its potential effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-12-3-5-13(6-4-12)18-7-1-2-14(18)8-11(9-16)10-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWHAFGEFKQKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2472721.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)

![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)